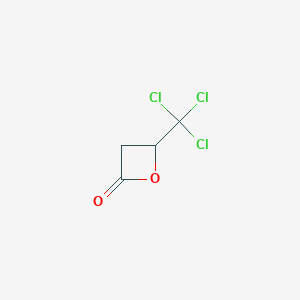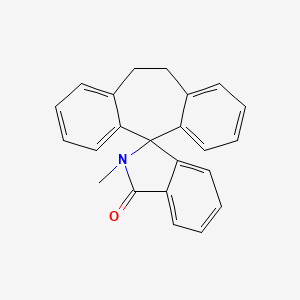
N-(2-Chloro-benzyl)-N'-thiazol-2-yl-oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide: is an organic compound that features a benzyl group substituted with chlorine, a thiazole ring, and an oxalamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide typically involves the reaction of 2-chlorobenzylamine with thiazole-2-carboxylic acid, followed by the formation of the oxalamide linkage. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The benzyl group can undergo oxidation to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Amines.
Substitution: Azides, thiols.
科学的研究の応用
Chemistry: N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials with specific properties.
Biology and Medicine: This compound has shown potential as an antimicrobial agent. It inhibits the growth of certain bacteria by targeting specific enzymes involved in their metabolic pathways .
Industry: In the industrial sector, N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers and coatings with enhanced properties.
作用機序
The mechanism of action of N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide involves the inhibition of key enzymes in bacterial metabolic pathways. For example, it inhibits 1-deoxy-D-xylulose 5-phosphate synthase, an enzyme crucial for the biosynthesis of isoprenoids in bacteria . This inhibition disrupts the production of essential biomolecules, leading to the death of the bacterial cells.
類似化合物との比較
Comparison: N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide is unique due to the presence of both the thiazole ring and the oxalamide moiety. This combination imparts distinct chemical and biological properties, making it more versatile in its applications compared to similar compounds that may lack one of these functional groups.
特性
分子式 |
C12H10ClN3O2S |
|---|---|
分子量 |
295.75 g/mol |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-N'-(1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C12H10ClN3O2S/c13-9-4-2-1-3-8(9)7-15-10(17)11(18)16-12-14-5-6-19-12/h1-6H,7H2,(H,15,17)(H,14,16,18) |
InChIキー |
KSLKOBTVYLJUPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=NC=CS2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11994271.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B11994273.png)
![2-ethoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl chloroacetate](/img/structure/B11994290.png)

![N'-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11994296.png)

![3-[(5E)-4-oxo-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11994315.png)


![4-amino-2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B11994345.png)

